4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps One common route includes the reaction of 3,4-difluorobenzyl chloride with piperazine to form 4-[(3,4-difluorophenyl)methyl]piperazine This intermediate is then reacted with 2-chloro-6-methylpyrimidine under basic conditions to yield the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)ethanol
- 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)amine
Uniqueness
Compared to similar compounds, 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the difluorophenyl group may confer specific binding properties and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H25F2N5O |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H25F2N5O/c1-15-12-19(26-8-10-28-11-9-26)24-20(23-15)27-6-4-25(5-7-27)14-16-2-3-17(21)18(22)13-16/h2-3,12-13H,4-11,14H2,1H3 |
InChI Key |
HIIQAKUYJGDLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.